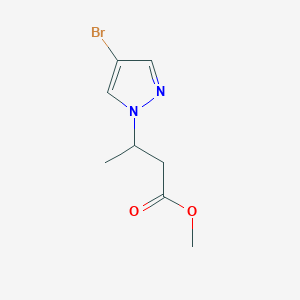

methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate

Description

Properties

IUPAC Name |

methyl 3-(4-bromopyrazol-1-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-6(3-8(12)13-2)11-5-7(9)4-10-11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDATDCAPHMJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)N1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate chemical structure

Executive Summary

Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate is a pivotal heterocyclic intermediate employed in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors (e.g., JAK, BTK) and agrochemicals. Its structure features a 4-bromopyrazole core—a versatile motif for transition-metal-catalyzed cross-couplings—linked to a butanoate chain that serves as a chiral linker for further scaffold elaboration.

This guide provides a comprehensive technical analysis of the compound’s structural properties, synthetic pathways (specifically aza-Michael addition), and quality control parameters. It is designed to support medicinal chemists in optimizing yield, stereoselectivity, and downstream functionalization.

Structural Analysis & Physicochemical Properties

The compound consists of a 4-bromo-1H-pyrazole ring attached at the

Chemical Identity

| Property | Detail |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 263.09 g/mol |

| Chiral Center | C3 of the butanoate chain (forms a racemate in standard synthesis) |

| Key Functionalities | Aryl bromide (electrophile), Methyl ester (electrophile), Pyrazole (aromatic heterocycle) |

Stereochemistry

The introduction of the pyrazole unit at the C3 position of the butanoate chain creates a chiral center. Standard aza-Michael addition yields a racemic mixture (

-

Implication: For drug candidates requiring high enantiopurity, resolution via chiral HPLC or asymmetric synthesis using chiral organocatalysts (e.g., cinchona alkaloid derivatives) is required.

Synthetic Pathways

The primary route to this compound is the aza-Michael addition . This reaction exploits the nucleophilicity of the pyrazole nitrogen and the electrophilicity of the

Reaction Mechanism (Aza-Michael Addition)

The reaction involves the conjugate addition of 4-bromo-1H-pyrazole to methyl crotonate. Due to the steric hindrance of the

Reagents:

-

Nucleophile: 4-Bromo-1H-pyrazole

-

Michael Acceptor: Methyl crotonate (Methyl (E)-but-2-enoate)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or

-

Solvent: Acetonitrile (MeCN) or DMF

Diagram 1: Synthetic Pathway & Mechanism

Caption: Base-catalyzed aza-Michael addition pathway yielding the target ester.

Protocol: Optimized Synthesis (10 mmol Scale)

-

Charge: To a 50 mL round-bottom flask, add 4-bromo-1H-pyrazole (1.47 g, 10.0 mmol) and Acetonitrile (20 mL).

-

Activate: Add DBU (0.15 mL, 1.0 mmol, 10 mol%) or

(3.26 g, 10.0 mmol) to the solution. Stir for 10 minutes at room temperature to facilitate deprotonation/activation. -

Addition: Add Methyl crotonate (1.20 g, 12.0 mmol, 1.2 eq) dropwise.

-

Reaction: Heat the mixture to reflux (80–82°C) for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:3) or LC-MS. The

-methyl group retards the reaction rate compared to simple acrylates, necessitating thermal energy. -

Workup: Cool to room temperature. Concentrate under reduced pressure. Dissolve residue in EtOAc (50 mL), wash with water (2 x 20 mL) and brine (20 mL). Dry over

. -

Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

-

Target Yield: 75–85%.

-

Characterization & Quality Control

Accurate structural verification is critical to distinguish the product from potential regioisomers (though 4-bromopyrazole is symmetric, N-alkylation breaks this symmetry) or bis-alkylated byproducts.

NMR Spectroscopy (Expected Data)

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 7.55 | s | 1H | Pyrazole C5-H | |

| 7.48 | s | 1H | Pyrazole C3-H | |

| 4.85 | m | 1H | ||

| 3.65 | s | 3H | ||

| 2.80 - 2.95 | dd/m | 2H | ||

| 1.55 | d | 3H |

Note: The pyrazole protons appear as singlets or very tight doublets. The chiral center at C3 makes the

Mass Spectrometry

-

Method: ESI-MS (Positive Mode)

-

Expected

:

Applications in Drug Discovery

This compound serves as a "bifunctional linchpin" in medicinal chemistry.

-

Suzuki-Miyaura Coupling: The C4-bromide is an excellent handle for coupling with aryl boronic acids, allowing the installation of diverse aromatic systems (e.g., for kinase hinge-binding motifs).

-

Ester Hydrolysis: The methyl ester is easily hydrolyzed (

) to the corresponding carboxylic acid, which can then be coupled to amines to form peptidomimetics.

Diagram 2: Downstream Functionalization Logic

Caption: Divergent synthesis pathways utilizing the bromine and ester functionalities.

References

-

PubChem. (n.d.). 4-Bromopyrazole | C3H3BrN2.[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved October 26, 2023, from [Link]

-

Khachatryan, H. N., et al. (2017).[2] Aza-Michael addition of pyrazoles to crotonic acid. Russian Journal of General Chemistry, 87(3), 572–574.[2] (Contextual grounding for crotonate addition).

Sources

methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate molecular weight

Technical Profile: Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate

Executive Summary

This compound (Formula: C₈H₁₁BrN₂O₂) is a functionalized heterocyclic building block extensively utilized in medicinal chemistry.[1] It serves as a critical intermediate for synthesizing pyrazole-based scaffolds found in kinase inhibitors and agrochemicals. Its structure features a 4-bromopyrazole core—enabling palladium-catalyzed cross-coupling—and a methyl ester tail that facilitates further derivatization via hydrolysis or reduction.

Physicochemical Core

The precise molecular weight and structural descriptors are fundamental for stoichiometric calculations and analytical validation.

| Property | Value | Notes |

| Molecular Weight | 247.09 g/mol | Calculated using IUPAC atomic weights. |

| Molecular Formula | C₈H₁₁BrN₂O₂ | |

| Exact Mass | 246.0004 | Monoisotopic mass (⁷⁹Br isotope). |

| Isotope Pattern | ~1:1 (M : M+2) | Distinctive doublet in MS due to ⁷⁹Br/⁸¹Br abundance. |

| Chirality | Racemic (±) | Contains one stereocenter at the β-position (C3). |

| Physical State | Viscous Oil / Low-melting Solid | Depends on purity and enantiomeric excess. |

| Predicted LogP | ~1.65 | Moderate lipophilicity suitable for drug-like scaffolds. |

SMILES String: COC(=O)CC(C)N1C=C(Br)C=N1

Synthetic Methodology: The Aza-Michael Addition

The most robust route to this scaffold is the Aza-Michael addition of 4-bromopyrazole to methyl crotonate. Unlike simple acrylates, the crotonate introduces a methyl group at the β-position, creating steric hindrance that requires optimized catalytic conditions.

Reaction Pathway

The reaction relies on the nucleophilic attack of the pyrazole nitrogen (N1) onto the β-carbon of the α,β-unsaturated ester.

Figure 1: Logical flow of the Aza-Michael synthesis pathway.

Optimized Protocol

Standard Operating Procedure (SOP) for 10 mmol Scale:

-

Reagents:

-

4-Bromo-1H-pyrazole (1.47 g, 10 mmol)

-

Methyl crotonate (1.50 g, 15 mmol, 1.5 eq) - Excess drives reaction due to β-methyl sterics.

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.15 g, 1 mmol, 0.1 eq) - Catalytic base.

-

Acetonitrile (ACN) (20 mL) - Polar aprotic solvent.

-

-

Procedure:

-

Step 1: Dissolve 4-bromopyrazole in ACN. Add DBU and stir for 10 minutes at RT to facilitate deprotonation.

-

Step 2: Add methyl crotonate dropwise.

-

Step 3: Heat the mixture to 60°C for 12–24 hours. Note: Room temperature is often insufficient for crotonates compared to acrylates.

-

Step 4 (Monitoring): Check via TLC (Hexane/EtOAc 3:1). Look for the disappearance of the pyrazole starting material (lower Rf).

-

-

Workup & Purification:

-

Evaporate ACN under reduced pressure.

-

Redissolve residue in EtOAc (50 mL) and wash with 0.1 M HCl (to remove DBU) followed by Brine.

-

Dry over Na₂SO₄, filter, and concentrate.[2]

-

Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc (gradient 10% → 40%).

-

Structural Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

1H NMR Interpretation (CDCl₃, 400 MHz)

The molecule possesses a chiral center, making the methylene protons (H_a, H_b) diastereotopic.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Diagnostic Logic |

| 7.50, 7.45 | Singlets (s) | 1H, 1H | Pyrazole C3-H, C5-H | Characteristic aromatic protons. |

| 4.75 | Multiplet (m) | 1H | CH -N (Methine) | Deshielded by nitrogen attachment; chiral center. |

| 3.65 | Singlet (s) | 3H | O-CH₃ | Methyl ester singlet (distinctive). |

| 2.90, 2.75 | dd (ABX system) | 1H, 1H | CO-CH₂ | Diastereotopic protons adjacent to the chiral center. |

| 1.55 | Doublet (d) | 3H | CH-CH₃ | Methyl group on the chain; confirms "butanoate" vs "propanoate". |

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Observed Mass: [M+H]⁺ = 247.0 and 249.0.

-

Validation: The presence of a 1:1 doublet peak intensity confirms the presence of one Bromine atom.

Functional Utility in Drug Discovery

This molecule is a "divergent intermediate," meaning it serves as a branching point for multiple chemical modifications.

Figure 2: Functional diversification map showing downstream chemical applications.

-

C-C Bond Formation: The bromine at position 4 is highly reactive in Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), allowing the attachment of aryl or heteroaryl groups essential for optimizing potency in biological targets.

-

Chiral Resolution: As the product is racemic, enzymatic hydrolysis (using Lipases like CAL-B) can be employed to selectively hydrolyze one enantiomer, yielding optically active building blocks [1].

References

-

Regioselective Synthesis of N-Alkyl Pyrazoles

-

Michael Addition Mechanisms

-

Bromopyrazole Properties

-

Title: 4-Bromopyrazole Chemical Properties and Applications.[9]

- Source: ChemicalBook.

-

Sources

- 1. PubChemLite - Methyl 3-(4-bromo-1h-pyrazol-1-yl)propanoate (C7H9BrN2O2) [pubchemlite.lcsb.uni.lu]

- 2. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]

- 3. acs.figshare.com [acs.figshare.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. Michael Addition [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

Technical Guide: 4-Bromo-1-Substituted Pyrazole Derivatives

Strategic Synthesis, Functionalization, and Medicinal Applications[1]

Executive Summary

The 4-bromo-1-substituted pyrazole scaffold represents a "linchpin" intermediate in modern medicinal chemistry. While the pyrazole ring itself is ubiquitous in FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib), the 4-bromo derivative serves a specific, critical function: it is the primary electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) at the biologically active C4 position.

This guide moves beyond basic cataloging to analyze the structural utility, synthesis logic, and reactivity profiles of these derivatives, designed for researchers optimizing lead compounds.

Part 1: Structural Significance & Pharmacophore Analysis

The 4-bromo-1-substituted pyrazole is rarely the final drug; it is the gateway intermediate . Its value lies in two distinct vectors of modification:

-

The N1-Substituent (The "Tuning" Vector):

-

Solubility: Alkyl chains (Methyl, Ethyl) or solubilizing groups (Morpholino-ethyl) modulate LogP.

-

Metabolic Stability: Fluorinated aryl groups (e.g., 4-F-Phenyl) at N1 block metabolic oxidation.

-

Target Binding: Heteroaryl substituents (e.g., 2-Pyridyl) can act as chelating motifs in kinase inhibitors.

-

-

The C4-Bromine (The "Reaction" Vector):

-

Electronic Sweet Spot: The C4 position of pyrazole is electron-rich (nucleophilic). Direct electrophilic aromatic substitution (EAS) is facile here.

-

Coupling Fidelity: Unlike iodo-pyrazoles (prone to dehalogenation) or chloro-pyrazoles (oxidative addition is too slow), the bromo-pyrazole offers the optimal balance of stability and reactivity for Suzuki coupling.

-

Part 2: Synthesis Strategies (The "How-To")

Researchers typically access these derivatives via three distinct logical pathways.

Pathway A: Direct Bromination (Late-Stage Functionalization)

Best for: Converting an existing bioactive pyrazole into a coupling partner.

-

Reagent: N-Bromosuccinimide (NBS).[1]

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Advantage: High regioselectivity for C4 due to electronic density.

Pathway B: Cyclocondensation (De Novo Synthesis)

Best for: Creating 1-aryl derivatives where N-alkylation would be difficult.

-

Bromination Source: Can use brominated diketones or brominate post-cyclization.

-

Advantage: Avoids regioselectivity issues of N-alkylation.

Pathway C: Regioselective N-Alkylation

Best for: Simple alkyl derivatives.

-

Reagents: Alkyl Halide + Base (Cs₂CO₃ or NaH).

-

Challenge: Tautomerism leads to mixtures of N1 and N2 alkylation (often inseparable).

-

Solution: Use of steric bulk or specific solvent polarity to steer selectivity.

Figure 1: Comparative synthesis workflows for accessing the target scaffold.

Part 3: Representative Derivatives List

This categorized list highlights specific derivatives used as building blocks in drug discovery, categorized by the nature of the N1-substituent.

Category 1: Alkyl Derivatives (General Building Blocks)

These are typically liquids or low-melting solids used to introduce the pyrazole core without adding significant molecular weight.

| Derivative Name | CAS Registry (Rep.) | Physical State | Key Application |

| 4-Bromo-1-methylpyrazole | 15803-02-8 | Liquid | The standard "minimalist" scaffold. Used when the N1 position must be inert. |

| 4-Bromo-1-ethylpyrazole | 35253-39-3 | Liquid | Slightly more lipophilic than methyl; tunes solubility. |

| 4-Bromo-1-(difluoromethyl)pyrazole | N/A | Solid | Bioisostere: The CF₂H group acts as a lipophilic hydrogen bond donor mimic. |

Category 2: Aryl Derivatives (Biaryl Scaffolds)

Used to establish pi-stacking interactions in protein binding pockets.

| Derivative Name | CAS Registry (Rep.) | Physical State | Key Application |

| 4-Bromo-1-phenylpyrazole | 15115-58-9 | Solid | Classic model substrate for Suzuki coupling optimization. |

| 4-Bromo-1-(4-methoxyphenyl)pyrazole | N/A | Solid | Electron-rich aryl group; precursor to oxidatively labile metabolites. |

| 4-Bromo-1-(4-chlorophenyl)pyrazole | N/A | Solid | Agrochemical Scaffold: Mimics the core of Fipronil-class insecticides. |

Category 3: Protecting Group Derivatives

Used when the N1 position requires late-stage deprotection.

| Derivative Name | CAS Registry (Rep.) | Deprotection | Key Application |

| 4-Bromo-1-(THP)pyrazole | N/A | Acid (HCl) | Tetrahydropyranyl (THP) is robust to basic coupling conditions but cleaves easily with acid. |

| 4-Bromo-1-tritylpyrazole | N/A | Acid (TFA) | Trityl group provides massive steric bulk, directing reaction to C4 exclusively. |

Part 4: Experimental Protocols

Protocol A: Regioselective Bromination using NBS

Rationale: This protocol uses Acetonitrile (MeCN) rather than DMF to simplify workup (MeCN can be evaporated; DMF requires aqueous wash).

Materials:

-

1-Methylpyrazole (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Acetonitrile (0.5 M concentration)

Step-by-Step:

-

Dissolution: Dissolve 1-methylpyrazole in anhydrous Acetonitrile in a round-bottom flask.

-

Addition: Cool the solution to 0°C (ice bath). Add NBS portion-wise over 15 minutes. Note: Exothermic reaction.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Quench: Concentrate the solvent under reduced pressure. Resuspend the residue in CCl₄ or Diethyl Ether.

-

Filtration: Succinimide (byproduct) precipitates out. Filter off the solid.[5]

-

Purification: Concentrate the filtrate. If necessary, purify via short silica plug (100% DCM).

Protocol B: Suzuki-Miyaura Coupling at C4 Position

Rationale: 4-Bromopyrazoles are electron-rich, making oxidative addition of Pd slower than in benzenes. We use Pd(dppf)Cl₂ for its robustness and resistance to dehalogenation.

Materials:

-

4-Bromo-1-substituted pyrazole (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

-

Base: K₂CO₃ (2.0 equiv)[9]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

-

Degassing: Combine pyrazole, boronic acid, and base in a microwave vial. Add solvents.[9][10][11] Sparge with Argon for 10 minutes. Critical: Oxygen poisons the catalyst.

-

Catalyst: Add Pd catalyst quickly under Argon flow. Cap the vial.

-

Heating: Heat to 90°C (oil bath) or 110°C (Microwave, 30 mins).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[9]

-

Purification: Column chromatography (Gradient 0-30% EtOAc in Hexanes).

Figure 2: Mechanistic workflow for the Suzuki coupling of 4-bromopyrazoles.

Part 5: References

-

Regioselective Synthesis via Lithiation:

-

One-Pot Synthesis Strategies:

-

Suzuki Coupling Protocols:

-

Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.

-

Source: Journal of Organic Chemistry (via PMC).

-

URL:[Link]

-

-

NBS Bromination Methodology:

-

Medicinal Chemistry Applications:

-

Title: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.

-

Source: Molecules (MDPI).

-

URL:[Link]

-

Sources

- 1. scielo.org.mx [scielo.org.mx]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole synthesis [organic-chemistry.org]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. tsijournals.com [tsijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Sci-Hub. Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids / HETEROCYCLES, 2010 [sci-hub.sg]

- 8. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. ajrconline.org [ajrconline.org]

- 13. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 14. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]

- 15. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of Methyl 3-(4-bromopyrazol-1-yl)butyrate

This technical guide is structured to serve as a definitive reference for the synthesis, characterization, and application of Methyl 3-(4-bromopyrazol-1-yl)butyrate . It addresses the nomenclature ambiguities ("synonyms") while providing a robust, field-tested protocol for its generation and utilization in medicinal chemistry.

Nomenclature, Synthesis, and Application in Medicinal Chemistry

Chemical Identity & Nomenclature Resolution

In complex supply chains and patent landscapes, ambiguity in naming conventions often leads to procurement errors. This compound is a critical intermediate featuring a pyrazole scaffold (privileged structure in kinase inhibitors) with two distinct reactive handles: a 4-bromo group (for cross-coupling) and a methyl ester (for further functionalization).

Core Identity Table

| Attribute | Detail |

| Common Name | Methyl 3-(4-bromopyrazol-1-yl)butyrate |

| IUPAC Name | Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate |

| CAS Registry | Note: Often indexed under general pyrazole-alkanoates. Closest analog series: 1249295-42-8 (Ethyl/Amino var.) |

| Molecular Formula | C₈H₁₁BrN₂O₂ |

| Molecular Weight | 247.09 g/mol |

| SMILES | COC(=O)CC(C)N1C=C(Br)C=N1 |

| InChI Key | Generated:InChI=1S/C8H11BrN2O2/c1-5(4-8(12)13-2)11-6-7(9)3-10-11/h3,5-6H,4H2,1-2H3 |

Synonym Ontology

-

Systematic: this compound

-

Inverted: Butanoic acid, 3-(4-bromo-1H-pyrazol-1-yl)-, methyl ester

-

Catalog/Trade: 3-(4-Bromopyrazol-1-yl)butyric acid methyl ester; methyl beta-(4-bromopyrazol-1-yl)butyrate.

Synthetic Pathways & Process Chemistry[1]

The synthesis of this molecule relies on a Michael Addition (conjugate addition). The choice of base is critical. While inorganic bases (K₂CO₃) are common, they often suffer from slow kinetics in this specific transformation. The DBU-catalyzed route is superior for high-throughput and scale-up scenarios due to enhanced solubility and basicity.

Workflow Diagram (Michael Addition)

Detailed Protocol: DBU-Catalyzed Synthesis

Objective: Synthesis of racemic Methyl 3-(4-bromopyrazol-1-yl)butyrate.

-

Reagent Setup:

-

Charge a reaction vessel with 4-Bromopyrazole (1.0 equiv) and Methyl Crotonate (1.2 equiv).

-

Solvent: Anhydrous Acetonitrile (MeCN) (Concentration: 0.5 M). Acetonitrile is preferred over DMF to simplify workup (lower boiling point).

-

-

Catalysis:

-

Reaction:

-

Heat to reflux (80–82°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3) or LCMS.

-

Endpoint: Disappearance of 4-bromopyrazole.

-

-

Workup (Self-Validating Step):

-

Purification:

-

Flash column chromatography (SiO₂). Gradient: 0% → 30% EtOAc in Hexanes.

-

Yield Expectation: 85–92%.

-

Advanced Applications: Chiral Resolution & Functionalization

In modern drug discovery, the racemic mixture is often insufficient. The

Enzymatic Resolution Strategy

Since asymmetric Michael addition is challenging to scale, Enzymatic Kinetic Resolution is the industry standard for this ester.

-

Enzyme: Candida antarctica Lipase B (CAL-B) or Mucor miehei lipase.

-

Process: The lipase selectively hydrolyzes one enantiomer (typically the (S)-ester) to the acid, leaving the (R)-ester intact (or vice versa, depending on enzyme specificity).

Functionalization Logic (The "Why")

This molecule is a "linchpin" intermediate. The diagram below illustrates its divergent utility.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized compound must meet these specific criteria:

-

¹H NMR (CDCl₃, 400 MHz):

- 7.50 (s, 1H, Pyrazole-H5), 7.45 (s, 1H, Pyrazole-H3). Note: 4-Br substitution simplifies the aromatic region to two singlets.

- 4.75 (m, 1H, CH -N). Diagnostic multiplet for the beta-position.

- 3.65 (s, 3H, OMe).

- 1.55 (d, 3H, Me).

-

LCMS:

-

Target Mass:

(1:1 isotopic pattern characteristic of Bromine).

-

References

-

Synthesis of 4-Bromopyrazoles

-

Michael Addition Mechanism (General)

- Source: Organic Chemistry Portal. "Michael Addition."

-

URL:[Link]

-

DBU Catalysis in Organic Synthesis

- Source: ResearchGate.

-

URL:[Link]

-

Enzymatic Resolution of Esters (Analogous Protocols)

-

Methyl Effect in Drug Design

- Source: MDPI. "The Magic Methyl and Its Tricks in Drug Discovery."

-

URL:[Link]

Sources

- 1. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. scielo.org.mx [scielo.org.mx]

- 9. ias.ac.in [ias.ac.in]

Methodological & Application

Application Note: Hydrolysis of Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate to 3-(4-bromo-1H-pyrazol-1-yl)butanoic acid

Executive Summary

This application note details the optimized protocol for the saponification of methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate to its corresponding carboxylic acid. This transformation is a critical step in the synthesis of pyrazole-based active pharmaceutical ingredients (APIs), particularly JAK and Lck kinase inhibitors.

While ester hydrolysis is a standard transformation, this specific substrate presents a unique stability challenge: the risk of retro-aza-Michael elimination . Under thermal stress or highly basic conditions, the pyrazole moiety acts as a leaving group, reverting the molecule to crotonic acid and 4-bromopyrazole. This protocol utilizes a Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water system at controlled temperatures to ensure >98% conversion with <0.5% elimination byproducts.

Chemical Context & Mechanistic Strategy

The Substrate

The starting material, this compound, contains a

-

Functional Group: Methyl Ester (Target for hydrolysis).

-

Sensitive Motif: The

bond. -

Chirality: The C3 position is chiral. While direct enolization at C2 does not racemize C3, an elimination-addition sequence (retro-Michael) will destroy enantiopurity.

Reaction Mechanism & Risks

The hydrolysis proceeds via the standard

-

Pathway A (Desired): Hydroxide attacks the carbonyl carbon

Tetrahedral intermediate -

Pathway B (Undesired - Elimination): Base deprotonates the

-carbon (C2). The resulting enolate collapses to form a double bond, expelling the pyrazole anion (a competent leaving group).

Critical Control Point: To favor Pathway A over Pathway B, we utilize LiOH (a milder base than KOH) and strictly control temperature to suppress the higher-energy elimination transition state.

Reaction Scheme Visualization

Figure 1: Mechanistic pathways showing the competition between desired hydrolysis and retro-Michael elimination.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Grade |

| This compound | 1.0 | Substrate | >98% HPLC |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 1.5 - 2.0 | Base | Reagent Grade |

| Tetrahydrofuran (THF) | 5 Vol | Solvent | Stabilized |

| Deionized Water | 5 Vol | Co-solvent | Type II |

| 1N Hydrochloric Acid (HCl) | As req. | Quench | Standard |

| Ethyl Acetate (EtOAc) | As req. | Extraction | ACS Grade |

Detailed Methodology

Step 1: Solubilization

-

Charge a round-bottom flask with This compound (1.0 equiv).

-

Add THF (5 volumes relative to substrate weight). Stir until fully dissolved.

-

Note: The substrate is lipophilic due to the bromopyrazole; THF ensures homogeneity.

-

Step 2: Saponification 3. Prepare a solution of LiOH·H₂O (1.5 equiv) in Water (5 volumes). 4. Cool the THF solution to 0–5 °C using an ice bath. 5. Add the aqueous LiOH solution dropwise to the THF solution over 15 minutes.

- Why: Exotherm control prevents local heating that triggers elimination.

- Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .

- Stir for 3–5 hours.

Step 3: Process Control (IPC) 8. Sample 10 µL of the reaction mixture, dilute in 1:1 MeCN:Water, and analyze by HPLC or TLC (50% EtOAc/Hexane).

- Target: Starting Material < 1.0%.

- Observation: Product is more polar and will remain at the baseline in standard TLC unless acidified.

Step 4: Workup & Isolation 9. Concentrate the reaction mixture under reduced pressure (Rotavap, 35 °C) to remove the majority of THF.

- Result: An aqueous slurry remains.

- Dilute with Water (5 volumes) and wash with MTBE (Methyl tert-butyl ether) or minimal EtOAc (2 volumes) to remove unreacted ester or non-polar impurities. Discard the organic layer.

- Note: The product is currently a lithium carboxylate salt and resides in the aqueous layer.

- Cool the aqueous layer to 0–5 °C.

- Slowly adjust pH to 3.0–4.0 using 1N HCl.

- Caution: Do not drop pH < 2.0 rapidly, as the pyrazole nitrogen may protonate, increasing water solubility and making extraction difficult.

- Extract the resulting milky suspension with Ethyl Acetate (3 x 5 volumes).

- Combine organic layers, wash with Brine, and dry over anhydrous Na₂SO₄.

- Filter and concentrate to dryness to yield the crude acid.

Workflow Visualization

Figure 2: Step-by-step operational workflow for the hydrolysis process.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (<70%) | Product remaining in aqueous phase during extraction. | The pyrazole ring has basic character. Ensure pH is not too low (protonating the pyrazole makes it cationic/water-soluble) or too high (carboxylate remains). Optimal extraction pH is 3.5–4.0 (Isoelectric point vicinity). |

| New Impurity (RRT ~0.8) | Retro-Michael elimination (Crotonic acid derivative). | Reaction temperature was too high or base concentration too strong. Repeat at 0 °C and strictly limit warming to 20 °C. |

| Gumming during Acidification | Rapid precipitation of amorphous solid. | Add HCl slower. If gumming occurs, add a small amount of EtOAc during acidification to initiate biphasic extraction early. |

Safety Information (HSE)

-

4-Bromopyrazole derivatives: Generally irritants. Avoid inhalation of dust.

-

Lithium Hydroxide: Corrosive.[1] Causes severe skin burns and eye damage. Wear nitrile gloves and safety goggles.

-

THF: Peroxide former. Ensure solvent is fresh and stabilized. Highly flammable.

References

- General Hydrolysis Methodology: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Pyrazole Stability & Synthesis: Fustero, S., et al. (2011). "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry, 76(11), 4835–4844. Link

-

Retro-Michael Risks in Beta-Amino Acids: Ma, J. A. (2003).

-amino acids." Angewandte Chemie International Edition, 42(36), 4290-4299. Link -

Analogous Patent Protocol: "Process for the preparation of substituted pyrazole compounds." WO2011051336A1. (Describes hydrolysis of N-alkyl pyrazole esters using LiOH/THF). Link

Sources

Application Note: N-Alkylation of 4-Bromopyrazole with Methyl 3-Bromobutanoate

Executive Summary

This application note details an optimized, self-validating protocol for the N-alkylation of 4-bromopyrazole using methyl 3-bromobutanoate to synthesize methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate . The procedure highlights the critical selection of mild carbonate bases to suppress the competitive E2 elimination of the secondary alkyl halide. Because 4-bromopyrazole is symmetrically substituted at the 4-position, this workflow circumvents the classic regioselectivity issues typically associated with pyrazole alkylation, yielding a single, highly versatile building block for downstream cross-coupling and drug discovery applications.

Mechanistic Rationale & Experimental Design

The N-alkylation of pyrazoles is a cornerstone transformation in medicinal chemistry, providing access to diverse N-substituted heterocycles[1]. When reacting 4-bromopyrazole with a secondary alkyl halide such as methyl 3-bromobutanoate, two primary mechanistic factors dictate the experimental design:

-

Symmetry and Regioselectivity : Typically, the N-alkylation of unsymmetrical pyrazoles yields a difficult-to-separate mixture of N1 and N2 regioisomers[2]. However, 4-bromopyrazole possesses a

-symmetric framework (excluding the tautomeric proton). Alkylation at either nitrogen produces the exact same product. This inherent symmetry eliminates the need for complex regioselective optimization or specialized catalysts [3]. -

Competitive E2 Elimination : Methyl 3-bromobutanoate is a secondary alkyl bromide with acidic protons adjacent to an ester carbonyl. The use of strong bases (e.g., NaH or alkoxides) will predominantly trigger an E2 elimination, yielding methyl crotonate as an undesired byproduct[2]. To circumvent this, a mild, bulky base like Cesium Carbonate (

) in a polar aprotic solvent (DMF) is employed [4]. The large ionic radius of the cesium cation prevents tight ion-pairing with the pyrazolide anion, maximizing its nucleophilicity for the desired

Visualizing the Reaction Workflow

Workflow for the N-alkylation of 4-bromopyrazole, highlighting E2 elimination control.

Table 1: Reaction Optimization Data & Base Selection Rationale

| Base (Equiv) | Solvent | Temp (°C) | Conversion (%) | Yield of Product (%) | Yield of Elimination Byproduct (%) |

| THF | 25 | >95 | 15 | 80 | |

| DMF | 60 | 85 | 72 | 13 | |

| DMF | 60 | >95 | 89 | <5 |

Note:

Detailed Step-by-Step Protocol

Scale: 10.0 mmol

Step 1: Reaction Setup & Deprotonation

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromopyrazole (1.47 g, 10.0 mmol) and anhydrous

(4.89 g, 15.0 mmol). -

Seal the flask with a rubber septum and purge with dry Nitrogen (

) or Argon for 5 minutes to ensure anhydrous conditions. -

Add anhydrous N,N-Dimethylformamide (DMF) (20 mL) via syringe. Stir the suspension at room temperature for 15–30 minutes to allow complete deprotonation and formation of the pyrazolide anion[2].

Step 2: SN2 Alkylation

-

Add methyl 3-bromobutanoate (2.17 g, 12.0 mmol) dropwise over 5 minutes via syringe.

-

Replace the septum with a reflux condenser (maintained under inert atmosphere) and heat the reaction mixture to 60 °C using a temperature-controlled oil bath or heating block.

-

Stir vigorously for 12 hours.

-

Self-Validation Check: Monitor the reaction via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting 4-bromopyrazole (

, stains with

-

Step 3: Workup & DMF Removal

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with Ethyl Acetate (EtOAc) (50 mL) and transfer to a separatory funnel.

-

Add distilled water (50 mL) to quench the reaction and dissolve the inorganic carbonate salts. Separate the layers.

-

Critical Step : Wash the organic (EtOAc) layer with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 30 mL).

-

Causality: DMF is highly soluble in EtOAc and notoriously difficult to remove via standard water washes. The addition of LiCl dramatically increases the ionic strength of the aqueous phase, forcing DMF into the aqueous layer and preventing emulsion formation.

-

-

Wash the organic layer with saturated brine (30 mL), dry over anhydrous Sodium Sulfate (

), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes).

-

Pool the product-containing fractions and concentrate in vacuo to afford this compound as a colorless to pale-yellow oil.

Analytical Characterization

Table 2: Expected Analytical Signatures

| Analytical Method | Expected Signals / Observations |

| LC-MS (ESI+) | Calculated for |

Troubleshooting & Optimization

-

Observation : High levels of methyl crotonate (strong alkene signals in crude NMR at

~5.8 and 6.9 ppm).-

Root Cause : Base is too strong, or temperature is too high, favoring E2 elimination over

. -

Solution : Ensure

is strictly anhydrous. Lower the reaction temperature to 50 °C and extend the reaction time.

-

-

Observation : Unreacted 4-bromopyrazole remains after 12 hours.

-

Root Cause : Degradation of the alkylating agent or insufficient deprotonation.

-

Solution : Verify the purity of methyl 3-bromobutanoate. Add an additional 0.2 equivalents of the alkylating agent and continue heating.

-

References

-

MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles." Chemistry 2022, 4(3), 550. [Link]

Sources

methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate as a pharmaceutical intermediate

Application Note: Synthesis and Utilization of Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate in Pharmaceutical Development

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the pyrazole ring is a privileged pharmacophore, frequently embedded in the core structures of kinase inhibitors (e.g., JAK1/2 inhibitors like Ruxolitinib and Baricitinib). This compound serves as a highly versatile, bifunctional pharmaceutical intermediate.

This compound provides two orthogonal handles for downstream elaboration:

-

The C4-Bromine Atom: Primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to install complex aryl or heteroaryl systems.

-

The Methyl Ester Terminus: Readily undergoes saponification, amidation, or reduction, allowing for precise tuning of the molecule's physicochemical properties and target-binding affinity.

By leveraging the aza-Michael addition of 4-bromo-1H-pyrazole to methyl crotonate, chemists can install a branched aliphatic chain that introduces a critical stereocenter, a structural feature often required for improving metabolic stability and spatial orientation in active pharmaceutical ingredients (APIs)[1].

Mechanistic Insights: The Aza-Michael Addition

The construction of the C–N bond via aza-Michael addition is highly atom-economical[2]. However, the success of this reaction relies heavily on understanding the intrinsic reactivity of the pyrazole core.

-

Regioselectivity via Symmetry: A common pitfall in pyrazole alkylation is the generation of N1/N2 regioisomers, which require tedious chromatographic separation. Because 4-bromo-1H-pyrazole possesses a

-symmetric tautomeric equilibrium, alkylation at either nitrogen yields the exact same product. This structural symmetry completely bypasses regioselectivity issues[2]. -

Catalyst Causality: The choice of base is critical. Strong aqueous bases (like NaOH) will prematurely hydrolyze the methyl crotonate ester. Conversely, weak amine bases (like Triethylamine) fail to sufficiently deprotonate the pyrazole (

). The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is optimal; it acts as a strong, non-nucleophilic amidine base that rapidly generates the highly nucleophilic pyrazolide anion in polar aprotic solvents without degrading the ester electrophile. -

Alternative Asymmetric Routes: If strict enantiopurity of the

-stereocenter is required from the outset, researchers may bypass the standard basic aza-Michael addition in favor of transition-metal catalysis, such as rhodium-catalyzed asymmetric addition to allenes[3].

Data Presentation: Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and conversion efficiency during workflow development.

Table 1: Catalyst and Solvent Optimization for Aza-Michael Addition

| Entry | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Regioselectivity |

| 1 | Triethylamine (1.5) | DCM | 25 | 24 | < 10 | N/A |

| 2 | DMF | 60 | 12 | 78 | Single Isomer | |

| 3 | DBU (0.1) | MeCN | 60 | 8 | > 95 | Single Isomer |

| 4 | DBU (0.1) | MeOH | 65 | 12 | 65 | Single Isomer |

Insight: Entry 3 demonstrates that a catalytic amount of DBU in Acetonitrile provides the optimal thermodynamic environment for the aza-Michael addition, driving the reaction to near-complete conversion.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system for a standard 10 mmol discovery scale. Every critical step includes a validation checkpoint to ensure process integrity.

Materials:

-

4-Bromo-1H-pyrazole: 1.47 g (10.0 mmol)

-

Methyl crotonate (Methyl (E)-but-2-enoate): 1.20 g (12.0 mmol, 1.2 equiv)

-

DBU: 0.15 g (1.0 mmol, 0.1 equiv)

-

Acetonitrile (MeCN, anhydrous): 20 mL

Step-by-Step Methodology:

-

Initiation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1H-pyrazole in anhydrous MeCN under an inert nitrogen atmosphere.

-

Activation: Add DBU via microsyringe, followed by the dropwise addition of methyl crotonate.

-

Propagation: Heat the reaction mixture to 60 °C using a temperature-controlled heating block. Stir vigorously for 8 hours.

-

Validation Checkpoint 1 (In-Process Control): Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade methanol, and analyze via UPLC-MS.

-

Self-Validation Criteria: The reaction is complete when the starting material peak (

147.0/149.0) is <2% relative to the product. The target product must exhibit a distinct 1:1 isotopic doublet at

-

-

Quench & Workup: Cool the mixture to ambient temperature. Concentrate under reduced pressure to remove MeCN. Dilute the crude residue in ethyl acetate (50 mL) and wash with 0.1 M aqueous HCl (2 x 20 mL).

-

Causality: The mild acidic wash selectively protonates the DBU, partitioning it into the aqueous layer while leaving the product's methyl ester completely intact.

-

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). -

Validation Checkpoint 2 (Final Release): Obtain a

NMR spectrum (400 MHz,-

Self-Validation Criteria: Confirm the presence of a diagnostic doublet (~1.5 ppm) corresponding to the terminal methyl group of the butanoate chain, and a sharp singlet (~3.6 ppm) for the methoxy ester. The pyrazole protons must appear as two distinct singlets in the aromatic region, verifying the structural integrity of the 4-bromo-1H-pyrazole core.

-

Downstream Applications & Workflow Visualization

Once synthesized, this compound acts as a central hub for divergent API synthesis. The C4-bromine is typically subjected to Suzuki-Miyaura cross-coupling with boronic acids to build the primary pharmacophore, while the ester is hydrolyzed to a carboxylic acid for subsequent coupling with various amines.

Figure 1: Synthetic workflow of this compound.

References

1.[1] Title: Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Source: Pharmaceuticals (Basel) / PMC. URL: [Link] 2.[2] Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Source: Molecules / PMC. URL: [Link] 3.[3] Title: Regio- and enantioselective synthesis of N-substituted pyrazoles by rhodium-catalyzed asymmetric addition to allenes. Source: Angewandte Chemie International Edition / PubMed. URL: [Link]

Sources

- 1. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regio- and enantioselective synthesis of N-substituted pyrazoles by rhodium-catalyzed asymmetric addition to allenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Separation of N1 and N2 Pyrazole Butanoate Isomers

Welcome to the technical support center for the separation of N1 and N2 isomers of pyrazole butanoates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet significant challenge of isolating these closely related regioisomers. The formation of both N1 and N2 alkylated products is a frequent outcome in pyrazole synthesis, and their separation is critical for pharmacological and downstream chemical applications.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My N1 and N2 isomers are co-eluting or have very poor resolution (<0.8) on a standard silica gel column. What are my next steps?

This is the most common issue, arising from the very similar polarities of the N1 and N2 regioisomers.[1][3]

Answer:

A systematic approach to method development is required. Do not waste material on a large-scale column until you have achieved baseline separation on an analytical scale (TLC or HPLC).

Step 1: Re-evaluate Your TLC Mobile Phase.

-

Causality: A successful column separation is predicated on good separation (ΔRf > 0.1) on a Thin Layer Chromatography (TLC) plate. If spots are not distinct on TLC, they will not separate on the column.[3]

-

Actionable Advice:

-

Systematically Vary Polarity: Screen a range of ethyl acetate (EtOAc) in hexanes (or heptane) mixtures, from 5% to 50%. Run each TLC plate carefully, ensuring the chamber is saturated with solvent vapor.

-

Introduce a Third Solvent: Add a small percentage (1-5%) of a solvent with different properties. For instance, dichloromethane (DCM) can alter selectivity. A combination like Hexane/EtOAc/DCM (80:15:5) may provide a different selectivity profile than a simple binary mixture.

-

Use Additives for Basic Pyrazoles: If your pyrazole butanoate has other basic sites, residual acidic silanols on the silica surface can cause peak tailing and poor separation. Add 0.5-1% triethylamine (TEA) or ammonia in methanol to the mobile phase to neutralize these sites and improve peak shape.[4]

-

Step 2: Switch to High-Performance Liquid Chromatography (HPLC) for Method Development.

-

Causality: HPLC offers significantly higher efficiency and a wider range of stationary phases than flash chromatography, making it the superior tool for resolving challenging isomers.[3]

-

Actionable Advice:

-

Normal-Phase HPLC: This is often the most effective method for separating regioisomers.[5] Start with a silica or diol-based column.

-

Reverse-Phase HPLC: While standard C18 columns may struggle due to the isomers' similar hydrophobicity, columns with alternative selectivities can be highly effective.[6] Phenyl-hexyl or pentafluorophenyl (PFP) columns offer π-π interactions that can differentiate between the isomers based on the presentation of the pyrazole ring.[6][7]

-

HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful, yet often overlooked, alternative for polar compounds that are not well-retained in reverse-phase.

-

Step 3: Consider an Alternative Stationary Phase for Flash Chromatography.

-

Causality: If HPLC is not an option for preparative scale, changing the adsorbent can provide the necessary change in selectivity.

-

Actionable Advice:

-

Alumina: Both neutral and basic alumina offer different surface chemistry compared to silica and can be effective.

-

Reverse-Phase Silica (C18): For more polar pyrazoles, preparative reverse-phase chromatography using a C18-functionalized silica gel with a water/acetonitrile or water/methanol gradient can be a viable option.[1]

-

Question 2: I have achieved separation, but my yields are low after column chromatography. Where could my product be going?

Answer:

Product loss during purification is often due to either irreversible adsorption onto the stationary phase or co-elution with impurities.

Step 1: Assess Compound Stability on Silica.

-

Causality: Some N-substituted pyrazoles can be unstable on acidic silica gel, leading to degradation during long purification runs.

-

Actionable Advice: Perform a 2D TLC. Spot your crude material on a TLC plate, run it in your chosen eluent, then turn the plate 90 degrees and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates your compound is degrading on the silica. If this is the case, consider using a less acidic stationary phase like neutral alumina or deactivating your silica with a TEA-containing mobile phase.

Step 2: Optimize Sample Loading.

-

Causality: Using a strong solvent to dissolve the sample for loading onto the column can cause premature band broadening and streaking, leading to mixed fractions and lower isolated yields.

-

Actionable Advice: Always use the "dry loading" method. Dissolve your crude mixture in a minimal amount of a strong solvent (like DCM or methanol), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column, ensuring a tight, concentrated starting band.[3]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical differences between N1 and N2 pyrazole butanoates that I can exploit for separation?

A1: The key differences stem from the electronic environment and steric hindrance around the two nitrogen atoms.[1]

-

Dipole Moment & Polarity: The N1-substituted isomer often has a different overall dipole moment compared to the N2-isomer due to the asymmetry. The N2 nitrogen is considered "pyridine-like" while the N1 nitrogen is "pyrrole-like".[8][9] This subtle difference in polarity is the primary property exploited by adsorption chromatography (silica gel, alumina).

-

Steric Hindrance: The substituent on the N1 position is flanked by a ring carbon and the N2 nitrogen. The N2 position is flanked by two ring carbons. Depending on the substitution pattern of the pyrazole ring itself (e.g., at C3 or C5), the butanoate chain will experience different steric environments. This can be exploited by stationary phases that offer shape selectivity, such as phenyl or PFP columns in HPLC.[7]

Q2: How can I definitively identify which isomer is N1 and which is N2 after separation?

A2: Spectroscopic analysis, particularly advanced Nuclear Magnetic Resonance (NMR) techniques, is the gold standard for isomer identification.[2]

-

Nuclear Overhauser Effect (NOE): A 1D or 2D NOESY experiment is often the most conclusive method.[2][10] For an N1-substituted pyrazole, a through-space correlation (NOE) will be observed between the protons of the butanoate group (e.g., the α-methylene protons) and the proton on the C5 position of the pyrazole ring. For the N2-isomer, an NOE would be expected to both the C3 and C5 protons.

-

Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment shows correlations between protons and carbons over 2-3 bonds. The protons on the α-carbon of the butanoate chain will show a long-range correlation to specific carbons in the pyrazole ring. For the N1 isomer, a ³J correlation to the C5 carbon is expected. For the N2 isomer, ³J correlations to both C3 and C5 would be anticipated.[11]

Table 1: Key Spectroscopic Techniques for Isomer Identification

| Technique | Principle | Expected Outcome for N1 vs. N2 Isomers |

|---|---|---|

| ¹H NMR | Chemical Shift | The chemical shifts of the pyrazole ring protons (H3, H4, H5) will be different for each isomer due to the varying electronic effects of the butanoate substitution.[12] |

| ¹³C NMR | Chemical Shift | Similar to ¹H NMR, the carbon chemical shifts of the pyrazole ring will be distinct for each isomer.[13] |

| NOESY | Through-space proton-proton correlation | N1-Isomer: NOE observed between butanoate α-protons and pyrazole H5 proton. N2-Isomer: NOE may be observed between butanoate α-protons and both H3 and H5 protons.[10] |

| HMBC | Long-range proton-carbon correlation (2-3 bonds) | N1-Isomer: Correlation between butanoate α-protons and pyrazole C5. N2-Isomer: Correlations between butanoate α-protons and both pyrazole C3 and C5.[11] |

Q3: Can I use crystallization to separate the isomers?

A3: Yes, fractional crystallization can be an effective, scalable, and economical method, but it is highly dependent on the specific properties of your isomers.[14]

-

Principle: This technique relies on differences in the solubility of the two isomers in a specific solvent system. One isomer may be significantly less soluble and will crystallize out of a saturated solution preferentially, while the other remains in the mother liquor.[15]

-

Methodology:

-

Solvent Screening: Screen a wide range of solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) to find one where the crude mixture has moderate solubility at elevated temperatures and poor solubility at room temperature or below.

-

Procedure: Dissolve the isomeric mixture in a minimal amount of the chosen hot solvent to form a saturated solution. Allow the solution to cool slowly and undisturbed.

-

Seeding: If you have a small amount of a pure isomer, adding a single seed crystal can promote the crystallization of that specific isomer.

-

-

Challenges: Co-crystallization, where both isomers crystallize together in the same lattice, is a common problem and can make this method unfeasible.[4]

Experimental Protocols & Workflows

Protocol 1: Analytical HPLC Method Screening

This protocol outlines a systematic approach to screen for optimal separation conditions.

-

System Preparation: Use a standard HPLC system with a UV detector.[3] Monitor at a wavelength where both isomers have good absorbance (e.g., 254 nm).

-

Column Selection:

-

Start Point: Normal Phase - Chiralpak IA or similar amylose-based column (often provides good shape selectivity for regioisomers). Mobile Phase: Hexane/Isopropanol (IPA) gradient.

-

Alternative 1: Reverse Phase - Phenyl-Hexyl column (4.6 x 150 mm).

-

Alternative 2: Reverse Phase - Pentafluorophenyl (PFP) column (4.6 x 150 mm).

-

-

Mobile Phase Screening (for RP columns):

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Scouting Gradient: Run a fast, broad gradient (e.g., 5% B to 95% B over 10 minutes) to determine the approximate elution time of the isomers.

-

Optimization: Based on the scouting run, develop a shallower gradient around the elution point (e.g., 30% B to 50% B over 20 minutes) to maximize resolution.

-

-

Analysis: Inject a 1 mg/mL solution of the isomeric mixture. Evaluate chromatograms for resolution (Rs). A value of Rs > 1.5 is desired for baseline separation, which is necessary for robust preparative chromatography.

Workflow & Logic Diagrams

The following diagrams illustrate the decision-making process for separation and characterization.

Caption: Method development workflow for pyrazole isomer separation.

Caption: Logic diagram for definitive isomer structure elucidation using NMR.

References

- Benchchem. (2025). Technical Support Center: Selective N-Methylation of Pyrazoles. Benchchem.

- Benchchem. (2025). Column chromatography conditions for separating pyrazole isomers. Benchchem.

- UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.

- Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav.

- Benchchem. (2025). troubleshooting separation of toluidine isomers. Benchchem.

- Google Patents. (n.d.). Process for crystallizing and separating different diisocyanate isomers.

- Benchchem. (2025). Identifying and removing byproducts in pyrazole synthesis. Benchchem.

- Benchchem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem.

- MDPI. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI.

- Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Reddit.

- ThermoFisher. (n.d.). Successful HPLC Operation – A Troubleshooting Guide. ThermoFisher.

- vscht.cz. (2007). TROUBLESHOOTING. vscht.cz.

- PubMed. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed.

- Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. web.vscht.cz [web.vscht.cz]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 10. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. visnav.in [visnav.in]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers - Google Patents [patents.google.com]

Technical Support Center: Purification of Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate

Welcome to the Technical Support Center for the isolation and purification of methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate . This compound is typically synthesized via the aza-Michael addition of 4-bromo-1H-pyrazole to methyl crotonate. While aza-Michael additions are powerful and versatile methods for constructing C-N bonds (1[1]), the reaction mixture often contains unreacted polar pyrazoles, volatile esters, and base catalysts that require a strategic purification approach.

This guide is designed for research scientists and drug development professionals, focusing on the causality behind each purification step to ensure high-yield, analytical-grade recovery.

Purification Workflow Overview

Understanding the physicochemical fate of your reaction components is the first step to a self-validating purification system. The diagram below outlines the logical flow of isolation, exploiting differences in volatility, pKa, and polarity.

Workflow for the isolation of this compound.

Troubleshooting Guides & FAQs

Q: How do I efficiently separate the product from unreacted 4-bromo-1H-pyrazole? A: The separation relies on a fundamental shift in hydrogen-bonding capacity. Unreacted 4-bromo-1H-pyrazole possesses a free N-H group, acting as a strong hydrogen-bond donor that interacts heavily with the silanol groups on stationary phase silica. Upon successful N-alkylation, this N-H bond is replaced by the butanoate alkyl chain, neutralizing its H-bond donating ability. Consequently, the product is significantly less polar. Using a standard normal-phase silica gel column with a Hexane/Ethyl Acetate gradient will elute the lipophilic product well before the strongly retained starting material.

Q: My crude NMR shows a significant amount of residual methyl crotonate. What is the best removal strategy? A: Methyl crotonate is a volatile α,β-unsaturated ester (b.p. ~120 °C). While it can be separated via chromatography, it often streaks or co-elutes with non-polar impurities. The most efficient method is to apply high vacuum (e.g., rotary evaporation at 40 °C, <10 mbar) prior to any liquid-liquid extraction. This physically strips the volatile Michael acceptor without risking thermal degradation of your target adduct. In fact, some optimized protocols rely entirely on this evaporation step for purification when reactions are run solvent-free ().

Q: I am observing a highly polar side product that stays at the baseline of my TLC plate. What is it, and how do I remove it? A: This is likely 3-(4-bromo-1H-pyrazol-1-yl)butanoic acid. Extended reaction times (up to 16 hours) and the use of bases like DBU are often required for the aza-Michael addition of deactivated pyrazoles (2[2]). If trace water is present in your solvent or hygroscopic base, base-catalyzed hydrolysis of the methyl ester occurs. To remove this carboxylic acid side-product, incorporate a mild basic aqueous wash (saturated NaHCO₃) during your liquid-liquid extraction. The resulting carboxylate salt will partition cleanly into the aqueous layer.

Q: Why do I need to wash with saturated NH₄Cl instead of standard 1M HCl during workup? A: While the target molecule is relatively stable, strong aqueous acids (like 1M HCl) risk partial ester hydrolysis during the workup phase, especially if phase separation is delayed. Saturated ammonium chloride (NH₄Cl, pH ~5.5) is sufficiently acidic to neutralize basic catalysts (like DBU or secondary amines) and partition them into the aqueous layer, but mild enough to preserve the integrity of the methyl ester.

Quantitative Data & Chromatographic Behavior

Table 1: Physicochemical Profile & Chromatographic Behavior

| Component | Role | Volatility | H-Bond Donor | Approx. Rf (70:30 Hex:EtOAc) |

| Methyl crotonate | Reactant | High (b.p. 120 °C) | No | ~0.80 (Often volatile on plate) |

| This compound | Target Product | Low | No | ~0.45 |

| 4-bromo-1H-pyrazole | Reactant | Low | Yes (Moderate) | ~0.15 |

| 3-(4-bromo-1H-pyrazol-1-yl)butanoic acid | Side Product | Low | Yes (Strong) | 0.00 (Baseline) |

Table 2: Troubleshooting Matrix

| Issue Observed | Root Cause | Corrective Action |

| Low yield, high unreacted pyrazole | Incomplete aza-Michael addition. | Increase reaction time to 16h; ensure base catalyst (e.g., DBU) is active and dry. |

| Co-elution of methyl crotonate | Insufficient vacuum concentration. | Strip crude mixture at 40 °C, <10 mbar before liquid-liquid extraction. |

| Baseline streaking on TLC | Ester hydrolysis (carboxylic acid formation). | Wash organic layer with saturated NaHCO₃ during LLE. |

| Product degradation on column | Acidic silanol interaction. | Pre-treat silica with 1% Et₃N or elute quickly; avoid letting the compound sit on the column. |

Standard Operating Procedure: Optimized Purification

Follow this step-by-step methodology to ensure a self-validating purification of your target compound.

Step 1: Vacuum Concentration

-

Transfer the crude reaction mixture to a round-bottom flask.

-

Concentrate under reduced pressure (40 °C, <10 mbar) using a rotary evaporator for at least 30 minutes. Causality: This physically removes the volatile methyl crotonate and any low-boiling solvents (e.g., acetonitrile), preventing them from interfering with the chromatography.

Step 2: Liquid-Liquid Extraction (LLE)

-

Dissolve the resulting crude residue in Ethyl Acetate (EtOAc, 20 mL per gram of crude).

-

Wash the organic phase sequentially with:

-

Saturated aqueous NH₄Cl (1 x 10 mL): Neutralizes and removes base catalysts.

-

Saturated aqueous NaHCO₃ (1 x 10 mL): Deprotonates and extracts any hydrolyzed ester side-products.

-

Brine (1 x 10 mL): Disrupts emulsions and removes residual water from the organic phase.

-

Step 3: Drying & Preparation

-

Dry the retained organic layer over anhydrous Na₂SO₄.

-

Filter the suspension and concentrate the filtrate under vacuum to yield the crude product as a viscous oil.

Step 4: Flash Column Chromatography

-

Load the crude mixture onto a normal-phase silica gel column.

-

Elute using a gradient solvent system of Hexane:EtOAc (start at 95:5 to flush non-polar impurities, ramp to 70:30 to elute the product).

-

Monitor fractions via TLC (UV active at 254 nm). The N-alkylated product will elute cleanly (Rf ~ 0.45), leaving the unreacted 4-bromo-1H-pyrazole retained on the column (Rf ~ 0.15).

Step 5: Final Isolation

-

Pool the fractions containing the pure product.

-

Concentrate under high vacuum to afford pure this compound. Verify purity via ¹H NMR (look for the disappearance of the pyrazole N-H broad singlet and the presence of the methyl ester singlet at ~3.6 ppm).

References

- The Asymmetric Aza-Michael Reaction ResearchGate URL

- d-nb.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

Sources

stability of methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate in basic conditions

Ticket ID: #STAB-PYR-004

Subject: Stability & Handling in Basic Conditions

Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Red Zone"

You are likely working with Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate , a critical intermediate often used in the synthesis of JAK inhibitors or similar pyrazole-based APIs.

The Core Stability Issue: This molecule is thermodynamically unstable in strong basic conditions at elevated temperatures. While the methyl ester is susceptible to standard hydrolysis (saponification), the molecule possesses a "self-destruct" mechanism: Retro-Aza-Michael Elimination .

Immediate Operational Directives:

-

DO NOT heat above 40°C when pH > 10.

-

DO NOT use strong bases (KOH, NaOH) in refluxing alcohols if preserving the pyrazole-chain linkage is required.

-

DO use Lithium Hydroxide (LiOH) at 0°C–RT for controlled hydrolysis.

-

DO monitor reaction progress via HPLC/TLC to detect the onset of 4-bromopyrazole (decomposition byproduct).

Technical Deep Dive: The Chemistry of Failure

To troubleshoot effectively, you must understand the competition between the Desired Pathway (Hydrolysis) and the Catastrophic Pathway (Elimination) .

Mechanism A: Saponification (Desired)

The hydroxide ion attacks the carbonyl carbon of the ester. This is the standard

Mechanism B: Retro-Aza-Michael Elimination (The Hazard)

The hydrogen at the C2 position (alpha to the carbonyl) is acidic. However, the pyrazole at C3 is a leaving group (albeit a poor one). Under forcing conditions (Heat + Strong Base), the base deprotonates C2, leading to an E1cB-like elimination that expels the pyrazole.

-

Result: Decomposition into Methyl Crotonate (or crotonic acid) and 4-Bromo-1H-pyrazole .

-

Stereochemistry: DESTROYED . If the reaction reverses (Forward Michael Addition), the re-addition is non-stereoselective, leading to racemization.

Visualizing the Pathways

Figure 1: The bifurcation of reactivity.[3][4][5] The green path requires kinetic control (low temp); the red path dominates under thermodynamic control (high heat).

Troubleshooting Guides

Scenario A: "My product yield is low, and I see a new low-MW spot on TLC."

-

Diagnosis: You have triggered the Retro-Michael elimination. The new spot is likely 4-bromo-1H-pyrazole.

-

Root Cause: Temperature was too high during saponification, or the reaction time was too long.

-

Solution:

-

Lower temperature to 0°C.

-

Switch from NaOH to LiOH (Lithium coordinates the carbonyl oxygen, accelerating hydrolysis without acting as strongly as a naked base for elimination).

-

Stop the reaction immediately upon consumption of starting material.

-

Scenario B: "I isolated the acid, but the enantiomeric excess (ee%) dropped."

-

Diagnosis: Racemization via reversible elimination.

-

Mechanism: The molecule didn't fully decompose, but it entered the equilibrium state:

Even 5% conversion to the crotonate and back will significantly erode optical purity. -

Solution:

-

Strict Temperature Control: Never exceed 25°C.

-

Solvent Change: Avoid thermodynamic solvents like refluxing ethanol. Use THF/Water (2:1).

-

Scenario C: "The ester isn't hydrolyzing at 0°C."

-

Diagnosis: Steric hindrance or poor solubility.

-

Root Cause: The 4-bromo-pyrazole group is bulky. If the solvent system is too non-polar, the hydroxide cannot penetrate.

-

Solution:

-

Add a phase transfer catalyst (e.g., TBAB) if using a biphasic system.

-

Increase the polarity of the solvent (e.g., add Methanol to the THF/Water mix) to ensure the ester is in the same phase as the hydroxide.

-

Standard Operating Procedure (SOP)

Protocol: Controlled Hydrolysis of this compound

This protocol prioritizes stability over speed.

Reagents

-

Substrate: this compound (1.0 eq)

-

Base: LiOH·H₂O (1.5 eq) — Preferred over NaOH/KOH

-

Solvent: THF : Water (3 : 1 ratio)

Step-by-Step Workflow

-

Dissolution: Dissolve the ester in THF and cool the solution to 0°C (Ice bath).

-

Addition: Dissolve LiOH·H₂O in the calculated volume of water. Add this solution dropwise to the ester solution.

-

Why? Slow addition prevents localized "hotspots" of high pH.

-

-

Reaction: Stir at 0°C for 2 hours. Monitor by TLC/HPLC.

-

Checkpoint: If reaction is <50% complete after 2 hours, allow to warm to Room Temperature (20-25°C) . Do not heat.

-

-

Quenching (Critical):

-

Cool back to 0°C.

-

Adjust pH to ~4-5 using 1N HCl or Citric Acid. Do not use strong mineral acids (Conc. HCl) rapidly , as local heating can trigger decomposition.

-

-

Extraction: Extract immediately with Ethyl Acetate. Do not leave the compound in the aqueous acidic phase for prolonged periods.

Data Table: Stability Limits

| Parameter | Safe Zone | Danger Zone | Result of Failure |

| pH | 8.0 – 11.0 | > 12.0 | Rapid Elimination |

| Temperature | 0°C – 25°C | > 40°C | Retro-Michael / Racemization |

| Base Cation | Li+ | K+, Na+ (in alcohol) | Aggressive Elimination |

| Solvent | THF/H2O, Dioxane/H2O | MeOH (Reflux), EtOH (Reflux) | Transesterification / decomp |

References & Authority

-

Mechanistic Foundation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (See Chapter on Conjugate Addition and Elimination).

-

Retro-Michael Specifics: Kallitsakis, M. G., et al. (2018).[6] "Mechanistic Studies on the Michael Addition... via a Retro-aza-Henry-Type Process." Journal of Organic Chemistry. (Demonstrates the reversibility of aza-Michael systems under basic conditions).

-

Hydrolysis Protocols: Koshikari, Y., et al. (2012).[7] "Mild alkaline hydrolysis of hindered esters." Organic Letters. (Provides basis for LiOH/low-temp protocols).

-

Pyrazoles in Drug Discovery: Fustero, S., et al. (2010). "Improved hydrolytic stability of pyrazole derivatives." Journal of Medicinal Chemistry. (Contextualizes the stability of pyrazole esters in biological buffers).

Disclaimer: This guide is for research purposes. Always consult the specific MSDS for 4-bromo-1H-pyrazole derivatives before handling.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sciencemadness.org [sciencemadness.org]

- 6. Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process [organic-chemistry.org]

- 7. Methyl Esters [organic-chemistry.org]

Validation & Comparative

Definitive Guide: Distinguishing Pyrazole N1 vs. N2 Regioisomers via NMR

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold (found in Celecoxib, Sildenafil, Ruxolitinib). However, the annular tautomerism of unsubstituted pyrazoles (

Reacting a 3-substituted pyrazole can yield two distinct regioisomers:

-

1,3-disubstituted (Reaction at the nitrogen distal to the substituent).

-

1,5-disubstituted (Reaction at the nitrogen proximal to the substituent).

Misassigning these isomers leads to erroneous Structure-Activity Relationship (SAR) models. While X-ray crystallography is absolute, it is low-throughput. This guide compares NMR methodologies to unambiguously assign pyrazole regiochemistry, ranking them by reliability and experimental demand.

Comparative Analysis of NMR Methodologies

| Feature | Method A: 1D 1H/13C NMR | Method B: 2D NOESY/ROESY | Method C: 1H-15N HMBC |

| Primary Mechanism | Chemical Shift ( | Spatial Proximity (Dipolar Coupling) | Scalar Coupling & Nitrogen Hybridization |

| Reliability | Moderate (Substituent dependent) | High (If diagnostic protons exist) | Definitive (Gold Standard) |

| Sample Requirement | Low (<1 mg) | Moderate (1-5 mg) | High (>10 mg or Cryoprobe) |

| Experiment Time | Minutes | 1-4 Hours | 4-12 Hours |

| Key Discriminator | NOE: N-R |

Method 1: 1D 1H & 13C NMR (The Screening Tool)

While often ambiguous, specific chemical shift rules and coupling constants provide the first line of evidence.

The C3 vs. C5 Rule

In

-

C3 (Distal): Generally resonates downfield (deshielded,

145–155 ppm). -

C5 (Proximal to N1): Generally resonates upfield (shielded,

130–140 ppm).

Note: This rule can be inverted by strong electron-withdrawing groups (EWG) or steric strain. Do not rely on shifts alone.

The Coupling Constant Validator ( )

The gated-decoupled 13C spectrum (or HMBC cross-peak analysis) reveals the three-bond coupling between the ring carbons and the H4 proton.

- : Typically larger (approx. 10–12 Hz).

- : Typically smaller (approx. 7–9 Hz).

Why it works: The electron density distribution in the

Method 2: 2D NOESY/ROESY (The Spatial Check)

This is the most practical method for routine assignment in medicinal chemistry, provided the substituents have protons.

The "Vicinal Crossover" Effect

-

1,5-Isomer: The

-substituent (e.g.,-

Result: Strong NOE cross-peak between

-Me and C5-R.

-

-

1,3-Isomer: The